molecular formula C26H30N2O5 B3459524 {4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B3459524
M. Wt: 450.5 g/mol
InChI Key: YJTFYLPEERMZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound that features a combination of methoxy-substituted naphthyl and phenyl groups linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxy-1-naphthol, which can be synthesized from 4-methoxynaphthalene through a series of reactions involving methylation and hydroxylation . The naphthol derivative is then reacted with piperazine to form the intermediate compound. Finally, the intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, {4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE could be explored as a potential drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of {4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and piperazine groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-30-22-10-9-18(20-7-5-6-8-21(20)22)17-27-11-13-28(14-12-27)26(29)19-15-23(31-2)25(33-4)24(16-19)32-3/h5-10,15-16H,11-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTFYLPEERMZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
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{4-[(4-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

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